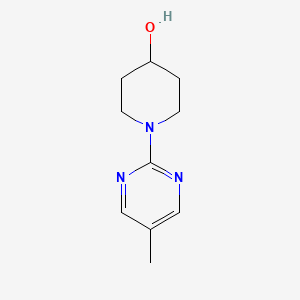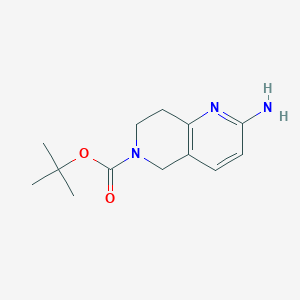
2-(Azetidin-1-yl)-5-nitropyridine
Übersicht
Beschreibung
2-(Azetidin-1-yl)-5-nitropyridine (2-A5NP) is a synthetic azetidine derivative that has recently been studied for its potential applications in a variety of scientific research fields. It is a heterocyclic compound that is composed of nitrogen, carbon and oxygen atoms, and is a promising candidate for the development of various drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
DNA Crosslinking Agent
One of the key applications of 2-(Azetidin-1-yl)-5-nitropyridine derivatives is as DNA crosslinking agents. The compound 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a derivative, is known for its ability to induce cytotoxicity and DNA interstrand crosslinking in cells. This compound acts as a prodrug, requiring reduction to exert its cytotoxic effects (Knox et al., 1993).
Antimitotic Agents
Pyridine derivatives, including those related to this compound, have shown antitumor activity. These compounds are recognized for their role as precursors to potent antimitotic agents, influencing cell division and potentially offering therapeutic options for cancer treatment (Temple et al., 1992).
Antibacterial Activity
Several derivatives of this compound have been synthesized and exhibit significant antibacterial activity. The impact of various substitutions on these compounds has been explored to enhance their antimicrobial efficacy (Hoti et al., 2017) (Hoti et al., 2017).
Synthesis of Novel Compounds
Research also focuses on the synthesis of novel compounds using this compound as a base. These compounds have potential applications in various fields, including medical imaging and receptor studies (Karimi & Långström, 2002).
Antidepressant and Nootropic Agents
Some derivatives have been investigated for their potential use as antidepressant and nootropic agents, with encouraging results in tests for antidepressant activity and cognitive enhancement (Thomas et al., 2016).
Cytotoxic Metabolites
Investigations into the metabolism of related compounds in the human liver have revealed the formation of cytotoxic metabolites, which might contribute to clinical hepatotoxicity observed in certain drug therapies (Tang et al., 2005).
Anticancer Activities
Studies have also shown that compounds synthesized from this compound derivatives can suppress cancer cell proliferation and induce apoptosis through oxidative stress pathways (Khanam et al., 2018).
Wirkmechanismus
Target of Action
It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)-5-nitropyridine belongs, have been found to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus . This suggests that the compound may target enzymes or proteins essential to the growth and survival of these fungi.
Mode of Action
Azetidin-2-ones, in general, operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, also known as penicillin binding proteins (pbps), involved in the biosynthesis of cell walls . These mechanism-based inhibitors prevent the construction of cell wall and eventually lead to cell lysis and death .
Biochemical Pathways
Given the potential antifungal activity of azetidin-2-ones , it can be inferred that the compound may interfere with the biosynthesis of fungal cell walls, disrupting their integrity and leading to cell death.
Result of Action
Given the potential antifungal activity of azetidin-2-ones , it can be inferred that the compound may lead to the disruption of fungal cell walls, resulting in cell lysis and death.
Biochemische Analyse
Biochemical Properties
2-(Azetidin-1-yl)-5-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferases, which catalyze the conjugation of glutathione to the compound, leading to the formation of glutathione-conjugated metabolites . These interactions are crucial for the compound’s metabolism and detoxification.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the phosphoinositide-3 kinase signaling pathway, which is involved in cell survival, proliferation, differentiation, and apoptosis . This modulation can lead to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These interactions are essential for understanding the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of inflammation. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. For example, the compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferases, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within tissues . These interactions determine the compound’s bioavailability and effectiveness in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(azetidin-1-yl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-2-3-8(9-6-7)10-4-1-5-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHBFZHPMIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

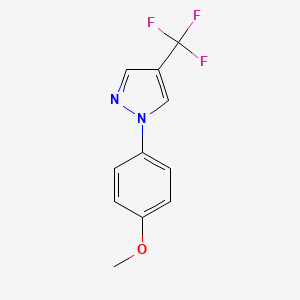
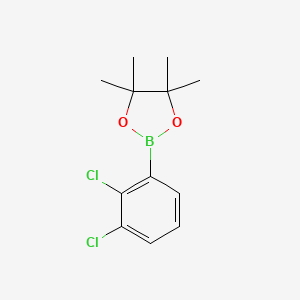

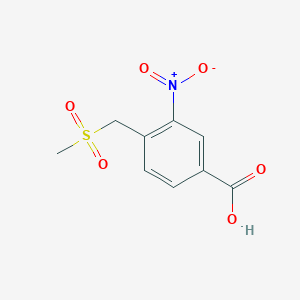

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)
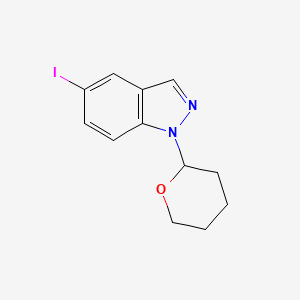

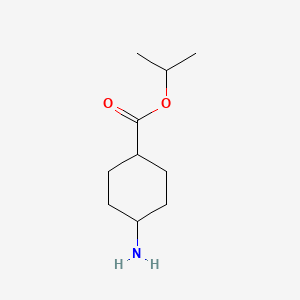
![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)

